2-Methylnaphtho[1,2-b]furan-4,5-dione 2-Methylnaphtho[1,2-b]furan-4,5-dione
Brand Name: Vulcanchem
CAS No.: 17112-93-5
VCID: VC21004670
InChI: InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3
SMILES: CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol

2-Methylnaphtho[1,2-b]furan-4,5-dione

CAS No.: 17112-93-5

Cat. No.: VC21004670

Molecular Formula: C13H8O3

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylnaphtho[1,2-b]furan-4,5-dione - 17112-93-5

Specification

CAS No. 17112-93-5
Molecular Formula C13H8O3
Molecular Weight 212.2 g/mol
IUPAC Name 2-methylbenzo[g][1]benzofuran-4,5-dione
Standard InChI InChI=1S/C13H8O3/c1-7-6-10-12(15)11(14)8-4-2-3-5-9(8)13(10)16-7/h2-6H,1H3
Standard InChI Key HVBUAWKAICAILW-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O
Canonical SMILES CC1=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

Introduction

Chemical Properties and Structure

2-Methylnaphtho[1,2-b]furan-4,5-dione has the molecular formula C13H8O3, indicating 13 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms. The compound has a molecular weight of 212.20100 g/mol and an exact mass of 212.04700 . Its structure consists of a naphthalene ring system fused with a furan ring, with a methyl substituent at the 2-position of the furan ring and two carbonyl groups at positions 4 and 5.

Table 1: Chemical Properties of 2-Methylnaphtho[1,2-b]furan-4,5-dione

PropertyValue
CAS Number17112-93-5
Molecular FormulaC13H8O3
Molecular Weight212.20100 g/mol
Exact Mass212.04700
PSA (Polar Surface Area)47.28000
LogP2.63400

The compound's LogP value of 2.63400 indicates moderate lipophilicity, suggesting potential for cell membrane permeability . The Polar Surface Area (PSA) of 47.28000 provides insights into the compound's ability to penetrate cell membranes, with lower PSA values generally associated with better membrane permeability .

Biological Activities

Antimicrobial Activities

The parent compound, naphtho[1,2-b]furan-4,5-dione (N12D), has demonstrated significant antimicrobial activity against drug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and clinical isolates of vancomycin-resistant S. aureus .

Studies have shown that the minimum inhibitory concentration of N12D against MRSA is 4.9-9.8 μM . In agar diffusion tests, the inhibition zone of the quinone compounds was threefold larger than that of oxacillin, a commonly used antibiotic . N12D has also been found to inhibit MRSA biofilm thickness from 24 to 16 μm, as observed by confocal microscopy . Additionally, N12D showed a significant reduction of the intracellular MRSA burden without decreasing macrophage viability .

The antibacterial mechanisms of N12D may involve bacterial wall/membrane damage and disturbance of gluconeogenesis and the tricarboxylic acid cycle . These mechanisms suggest that N12D and potentially its derivatives, including 2-methylnaphtho[1,2-b]furan-4,5-dione, may offer alternative approaches to combat antibiotic-resistant bacteria.

The methyl group in 2-methylnaphtho[1,2-b]furan-4,5-dione might influence its antimicrobial activity, potentially altering its interaction with bacterial targets or its ability to penetrate bacterial cell walls.

Mechanism of Action

The mechanism of action of 2-methylnaphtho[1,2-b]furan-4,5-dione can be inferred from studies on related compounds, particularly naphtho[1,2-b]furan-4,5-dione and naphtho[1,2-b]furan-3(2H)-one.

In cancer cells, these compounds appear to target multiple signaling pathways. Naphtho[1,2-b]furan-4,5-dione activates JNK and ERK signaling pathways, which play important roles in mediating S-phase arrest and apoptosis . These pathways influence the expression of proteins involved in cell cycle regulation and apoptosis, such as cyclin A, cyclin B, Cdk2, Bad, Bcl-2, Bcl-X(L), and survivin .

Naphtho[1,2-b]furan-3(2H)-one, another related compound, primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met. It inhibits the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt. This compound affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signaling pathways, leading to the inhibition of cell migration and invasion, as well as the induction of apoptosis.

Against bacteria, naphtho[1,2-b]furan-4,5-dione appears to act by damaging the bacterial wall/membrane and disrupting key metabolic pathways, including gluconeogenesis and the tricarboxylic acid cycle . This dual mechanism of action may contribute to its effectiveness against antibiotic-resistant bacteria.

The presence of a methyl group in 2-methylnaphtho[1,2-b]furan-4,5-dione might modify these mechanisms of action, potentially affecting the compound's binding affinity to targets, its cellular uptake, or its metabolic stability.

Application AreaPotential Use
Cancer TherapyDevelopment of drugs targeting breast cancer and other malignancies
Antimicrobial TherapyCombating antibiotic-resistant bacteria, particularly MRSA
Medicinal ChemistryScaffold for the synthesis of new bioactive compounds
Biochemical ResearchMolecular probe for studying signaling pathways

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